Ambazone, known chemically as 1,4-benzoquinone guanyl-hydrazone thiosemicarbazone, is an antimicrobial compound primarily utilized in the formulation of oral antiseptics, notably in the preparation of the drug Faringosept. Originally patented by Bayer in 1957 under the trade name Iversal, it has seen use in various countries, particularly in Eastern Europe and the former Soviet Union, but has not been approved by the United States Food and Drug Administration. Ambazone exhibits bacteriostatic properties against several strains of streptococci and has potential applications in oncology due to its oncostatic effects .
Ambazone is classified as a guanidine derivative and falls under the category of thiosemicarbazones. It is synthesized from 1,4-benzoquinone, aminoguanidine, and thiosemicarbazide through a multi-step chemical process. The compound's classification as an antimicrobial agent aligns it with other antiseptic drugs used in medical treatments .
The synthesis of ambazone typically involves a two-step reaction:
This process can yield a variety of by-products, making it challenging to obtain pharmaceutical-grade ambazone without extensive purification techniques .
The synthesis can be complicated due to the presence of secondary products such as 1,4-benzoquinon-guanyl-semycarbazone. Techniques like powder X-ray diffraction (PXRD), Fourier transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC) are employed to characterize the synthesized product and its derivatives .
Ambazone has a complex molecular structure characterized by several functional groups including amine and thiosemicarbazone moieties. Its chemical formula is for the monohydrate form.
Ambazone undergoes various chemical reactions that can affect its stability and efficacy:
Ambazone is primarily used in pharmaceutical formulations for its antiseptic properties. It has shown effectiveness against gram-positive bacteria and has been studied for its potential anti-tumor effects in laboratory settings, particularly against certain leukemia cell lines. The therapeutic dose determined through animal studies suggests a range of 60–125 mg/kg body weight .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: